molecular formula C16H22ClN3O B5756136 N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B5756136
M. Wt: 307.82 g/mol
InChI Key: NCDCAWFRXZOHQC-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adamantane derivatives and has been found to possess several interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in several important physiological processes. When N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide binds to this receptor, it activates a signaling cascade that ultimately leads to the modulation of synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate several important physiological processes, including synaptic plasticity, learning, and memory. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its selectivity for the metabotropic glutamate receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. However, one of the limitations of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its relatively low potency, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is to investigate its potential as a tool for studying the physiological processes that are modulated by the metabotropic glutamate receptor. Finally, further research could be conducted to improve the potency and selectivity of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, which could make it a more useful tool for scientific research.

Synthesis Methods

The synthesis of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-adamantanone with hydrazine hydrate, followed by the addition of chloroacetyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide. The resulting product is then purified through recrystallization to obtain pure N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major applications of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is in the field of neuroscience, where it is used as a selective agonist for the metabotropic glutamate receptor. N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate the activity of this receptor, which is involved in several important physiological processes, including synaptic plasticity and learning and memory.

properties

IUPAC Name

N-(2-adamantyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCAWFRXZOHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

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